Cas no 2620-05-5 (2-Chloro-N-methyl-N-phenylacetamide)

2-Chloro-N-methyl-N-phenylacetamide is a chloroacetamide derivative with the molecular formula C9H10ClNO. This compound is characterized by its chloro and N-methyl-N-phenyl substituents, which impart reactivity suitable for use as an intermediate in organic synthesis. Its structure enables applications in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. The presence of both chloro and amide functional groups allows for further derivatization, making it a versatile building block in synthetic chemistry. The compound is typically handled under controlled conditions due to its reactivity and should be stored in a cool, dry environment to maintain stability. Purity and consistency are critical for reliable performance in synthetic applications.
2-Chloro-N-methyl-N-phenylacetamide structure
2620-05-5 structure
Product Name:2-Chloro-N-methyl-N-phenylacetamide
CAS No:2620-05-5
MF:C9H10ClNO
MW:183.634801387787
MDL:MFCD00028184
CID:263874
PubChem ID:75797
Update Time:2025-05-21

2-Chloro-N-methyl-N-phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-N-methyl-N-phenylacetamide
    • Acetamide,2-chloro-N-methyl-N-phenyl-
    • [N-methyl-N-(phenyl)aminocarbonylmethyl]chloride
    • 2-CHLORO-N-METHYL-N-PHENYL-ACETAMIDE
    • Acetamide,2-chloro-N-methyl-N-phenyl
    • ClCH2CON(CH3)Ph
    • N-chloroacetyl-N-methylaniline
    • N-methyl-2-chloroacetanilide
    • N-methyl-N-phenylchloroacetamide
    • CS-0033770
    • N-methyl chloro acetanilide
    • DTXSID20180833
    • Chloroacetic acid N-methylanilide
    • EN300-01565
    • 2620-05-5
    • NSC 8283
    • NSC-8283
    • Z56896212
    • [Chlor-essigsaure]-[methyl-phenyl-amid]
    • 2-Chloro-N-methyl-N-phenylacetamide #
    • FT-0634402
    • 2N-505S
    • W-109810
    • MFCD00028184
    • NSC8283
    • CHEMBL2164315
    • 2-Chloro-N-methyl-4-N-phenyl-acetamide
    • BB 0258354
    • Acetamide, 2-chloro-N-methyl-N-phenyl-
    • UNII-F7GFJ4989U
    • AI3-23548
    • NS00028046
    • 2-CHLORO-N-METHYLACETANILIDE
    • F7GFJ4989U
    • SCHEMBL1507876
    • AKOS000266641
    • EINECS 220-053-5
    • DB-046887
    • STK502088
    • ALBB-006062
    • MDL: MFCD00028184
    • Inchi: 1S/C9H10ClNO/c1-11(9(12)7-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3
    • InChI Key: VUOFGWLJEBESHL-UHFFFAOYSA-N
    • SMILES: ClCC(N(C)C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 183.04500
  • Monoisotopic Mass: 183.045
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 20.3A^2

Experimental Properties

  • Density: 1.204
  • Melting Point: 74-77°C
  • Boiling Point: 263.3°Cat760mmHg
  • Flash Point: 113.1°C
  • Refractive Index: 1.57
  • PSA: 20.31000
  • LogP: 1.88820

2-Chloro-N-methyl-N-phenylacetamide Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-Chloro-N-methyl-N-phenylacetamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on 2-Chloro-N-methyl-N-phenylacetamide

Introduction to 2-Chloro-N-methyl-N-phenylacetamide (CAS No. 2620-05-5)

2-Chloro-N-methyl-N-phenylacetamide, identified by its Chemical Abstracts Service (CAS) number 2620-05-5, is a significant compound in the realm of pharmaceutical chemistry and organic synthesis. This molecule, characterized by a chloro-substituted acetamide backbone with a methyl and phenyl group, has garnered attention due to its versatile applications in medicinal chemistry and drug development. The structural features of this compound make it a valuable intermediate in the synthesis of more complex molecules, particularly in the exploration of novel therapeutic agents.

The structure of 2-Chloro-N-methyl-N-phenylacetamide consists of a central acetamide moiety (NHCOCH₃) flanked by a chloro group at the α-carbon and a phenyl ring attached to the nitrogen atom. This arrangement imparts unique reactivity, making it a useful building block for further functionalization. The presence of the chloro group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the phenyl ring contributes to hydrophobic interactions and can be modified to introduce additional pharmacophores.

In recent years, the pharmaceutical industry has shown increasing interest in compounds with chloroacetamide derivatives due to their potential biological activity. Specifically, 2-Chloro-N-methyl-N-phenylacetamide has been explored as a precursor in the development of agrochemicals and pharmaceuticals. Its role as an intermediate in synthesizing bioactive molecules has been documented in several studies, highlighting its importance in industrial applications.

One notable application of 2-Chloro-N-methyl-N-phenylacetamide is in the synthesis of herbicides and fungicides. The chloro group’s ability to participate in various chemical transformations allows for the creation of compounds with enhanced efficacy against plant pathogens. Furthermore, modifications to the phenyl ring can fine-tune the biological activity, leading to more selective and potent agents. This adaptability has made it a preferred choice for researchers seeking novel solutions in crop protection.

From a medicinal chemistry perspective, 2-Chloro-N-methyl-N-phenylacetamide serves as a key intermediate in the development of therapeutic agents targeting various diseases. Its structural motif is reminiscent of several known pharmacophores found in active pharmaceutical ingredients (APIs). For instance, derivatives of this compound have been investigated for their potential antimicrobial properties. The chloroacetamide scaffold is known to interact with biological targets such as enzymes and receptors, making it a promising candidate for drug discovery.

Recent advancements in computational chemistry have further enhanced the utility of 2-Chloro-N-methyl-N-phenylacetamide. Molecular modeling studies have revealed insights into its binding interactions with biological targets, aiding in the rational design of more effective derivatives. These studies not only accelerate the drug discovery process but also provide a deeper understanding of structure-activity relationships (SAR). By leveraging computational tools, researchers can predict the behavior of this compound and its derivatives before conducting costly experimental trials.

The synthesis of 2-Chloro-N-methyl-N-phenylacetamide typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include chlorination of methyl benzoate followed by amidation or direct condensation reactions. The efficiency and scalability of these synthetic pathways are crucial for industrial production. Advances in green chemistry have also influenced modern synthetic strategies, emphasizing sustainability and minimizing waste generation.

In conclusion, 2-Chloro-N-methyl-N-phenylacetamide (CAS No. 2620-05-5) is a versatile compound with significant applications in pharmaceuticals and agrochemicals. Its unique structural features enable diverse chemical modifications, making it an invaluable intermediate in drug development. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of synthetic chemistry and medicinal innovation.

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